2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, methyl, pyrazolyl, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole derivatives. One common synthetic route includes the following steps:
Formation of 2-(1-methyl-1H-pyrazol-4-yl)pyridine: : This can be achieved through a reaction between 2-chloropyridine and 1-methyl-1H-pyrazole-4-carbaldehyde under suitable conditions.
Introduction of the sulfonamide group: : The resulting pyridine derivative is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions can lead to the formation of amine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the chloro positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : 2,5-dichlorobenzenesulfonic acid or 2,5-dichlorobenzenesulfonyl chloride.
Reduction: : Amine derivatives of the compound.
Substitution: : Amine-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzenesulfonamide
N-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylbenzenesulfonamide
2,5-Dichloro-N-(pyridin-3-yl)methylbenzenesulfonamide
Uniqueness
2,5-Dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-22-10-12(8-20-22)16-11(3-2-6-19-16)9-21-25(23,24)15-7-13(17)4-5-14(15)18/h2-8,10,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEGOZYTAOFVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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